molecular formula C5H9NO3 B3366612 4-Aminooxolane-3-carboxylic acid CAS No. 1396972-35-2

4-Aminooxolane-3-carboxylic acid

Cat. No.: B3366612
CAS No.: 1396972-35-2
M. Wt: 131.13 g/mol
InChI Key: ACCUSSMGNVVSBC-UHFFFAOYSA-N
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Description

4-Aminooxolane-3-carboxylic acid: is a heterocyclic compound featuring an oxolane ring with an amino group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminooxolane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids.

    Introduction of Functional Groups: The amino and carboxylic acid groups can be introduced through various functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Aminooxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Aminooxolane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: The compound is used in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Aminooxolane-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid: Similar in having an amino and carboxylic acid group but lacks the oxolane ring.

    4-Amino-2-oxobutanoic acid: Contains an oxo group instead of the oxolane ring.

    4-Amino-3-hydroxybutanoic acid: Has a hydroxyl group instead of the oxolane ring.

Uniqueness

4-Aminooxolane-3-carboxylic acid is unique due to its oxolane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-aminooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUSSMGNVVSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268152
Record name 3-Furancarboxylic acid, 4-aminotetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396972-35-2
Record name 3-Furancarboxylic acid, 4-aminotetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396972-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxylic acid, 4-aminotetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminooxolane-3-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
4-Aminooxolane-3-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
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